

An In-depth Technical Guide to Amine Labeling with TAMRA-PEG3-NHS

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the mechanism, protocols, and critical parameters for the successful covalent labeling of amine-containing molecules using **TAMRA-PEG3-NHS**.

Introduction to Amine-Reactive Labeling

N-Hydroxysuccinimide (NHS) esters are among the most prevalent reagents for modifying biomolecules that contain primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The **TAMRA-PEG3-NHS** ester is a specialized labeling reagent featuring three key components:

- TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that enables robust detection in the orange-red spectrum.
- PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that enhances aqueous solubility and provides a flexible linker, minimizing steric hindrance between the dye and the target biomolecule.[3]
- NHS (N-Hydroxysuccinimide) Ester: A highly reactive functional group that specifically targets primary amines to form stable covalent bonds.[4]



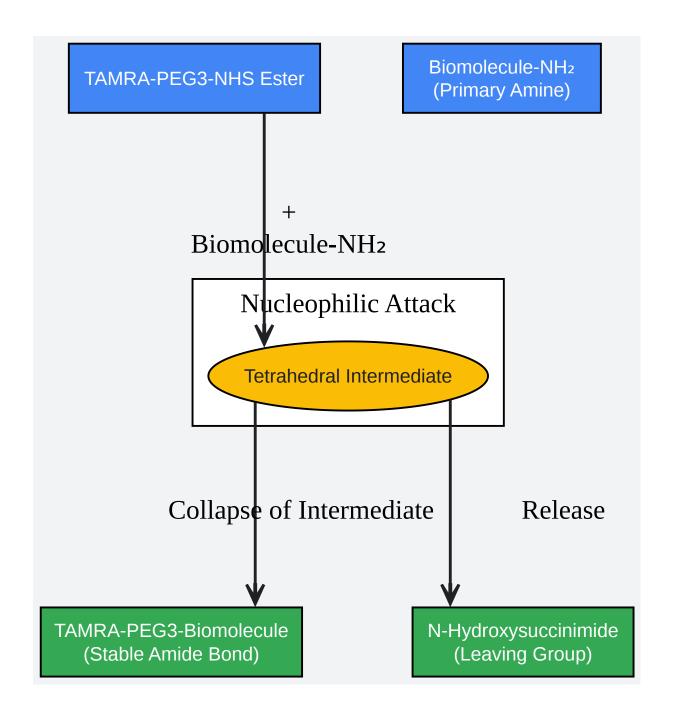
This combination makes **TAMRA-PEG3-NHS** a versatile tool for a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and affinity-based proteomics.[3]

Core Mechanism of Action

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine (-NH₂), present on the N-terminus of a polypeptide chain or the side chain of a lysine residue, acts as a nucleophile. Its lone pair of electrons attacks the electron-deficient carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond.

This reaction is highly specific for primary aliphatic amines under optimal pH conditions. While side reactions with other nucleophilic groups like tyrosines, serines, and thiols can occur, the resulting esters are less stable and prone to hydrolysis, making the primary amine linkage the predominant stable product.









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